Kahiricoside IV
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Overview
Description
Kahiricoside IV is a natural product found in Astragalus kahiricus with data available.
Scientific Research Applications
Cycloartane Glycosides and Cancer Research
Kahiricoside IV, identified as a cycloartane-type saponin, is one of the compounds isolated from Astragalus kahiricus. Research conducted by Radwan et al. (2004) found that kahiricosides, including this compound, exhibited very weak cytotoxicity against the A2780 ovarian cancer cell line. This suggests potential applications in cancer research, particularly in understanding the interactions between natural compounds and cancer cells (Radwan et al., 2004).
Lymphocyte Proliferation Modulation
Verotta et al. (2002) investigated the effects of various saponins, including Kahiricoside I (a closely related compound to this compound), on lymphocyte proliferation. Their study showed that these saponins, isolated from Astragalus spp., including Astragalus kahiricus, did not exhibit cytotoxicity against human cancer cells but did modulate lymphocyte proliferation. This indicates the potential of this compound and related compounds in immunological research, particularly in the modulation of immune responses (Verotta et al., 2002).
Potential in Clinical and Translational Research
Although not directly studying this compound, Moore et al. (2011) highlighted the importance of pilot studies in clinical and translational research. Given the preliminary nature of the findings on this compound, future research could benefit from well-designed pilot studies to explore its clinical applications more comprehensively (Moore et al., 2011).
Properties
Molecular Formula |
C38H62O10 |
---|---|
Molecular Weight |
678.9 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-6-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-9,14-dihydroxy-15-[(E,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C38H62O10/c1-20(17-39)9-8-10-21(2)28-24(42)16-36(7)26-15-23(41)32-34(4,5)27(11-12-38(32)19-37(26,38)14-13-35(28,36)6)48-33-31(45)30(44)29(43)25(47-33)18-46-22(3)40/h9,21,23-33,39,41-45H,8,10-19H2,1-7H3/b20-9+/t21-,23+,24+,25-,26+,27+,28+,29-,30+,31-,32+,33+,35-,36+,37+,38-/m1/s1 |
InChI Key |
JGDWBSJNGPNYBL-IAKNIYQESA-N |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/CO)[C@H]1[C@H](C[C@@]2([C@@]1(CC[C@]34[C@H]2C[C@@H]([C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C)O)O)O)O)C)C)O |
Canonical SMILES |
CC(CCC=C(C)CO)C1C(CC2(C1(CCC34C2CC(C5C3(C4)CCC(C5(C)C)OC6C(C(C(C(O6)COC(=O)C)O)O)O)O)C)C)O |
Synonyms |
kahiricoside IV |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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